molecular formula C16H21F3N4O4 B15001203 Propanoic acid, 2-[[(amino4-pyridinylmethylidene)amino]oxy]-3,3,3-trifluoro-2-[(1-oxopentyl)amino]-, ethyl ester

Propanoic acid, 2-[[(amino4-pyridinylmethylidene)amino]oxy]-3,3,3-trifluoro-2-[(1-oxopentyl)amino]-, ethyl ester

Cat. No.: B15001203
M. Wt: 390.36 g/mol
InChI Key: MIRXCTGOCGHKJI-UHFFFAOYSA-N
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Description

ETHYL 2-{[(E)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO]OXY}-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE is an organic compound that belongs to the class of esters. It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly anticoagulants like dabigatran .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(E)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO]OXY}-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE involves multiple steps. One common method includes the reaction of 3-amino-4-methylaminobenzoyl chloride with pyridine-2-amine to form an intermediate, which is then reacted with ethyl 3,3,3-trifluoro-2-pentanamidopropanoate under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes maintaining inert atmosphere conditions (e.g., nitrogen or argon) and specific temperature ranges to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(E)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO]OXY}-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, which are often used as intermediates in further chemical synthesis .

Scientific Research Applications

ETHYL 2-{[(E)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO]OXY}-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. In the case of its use as an intermediate for dabigatran, it ultimately contributes to the inhibition of thrombin, a key enzyme in the coagulation pathway. This inhibition prevents the formation of blood clots .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{[(E)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO]OXY}-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE is unique due to its specific trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable intermediate in pharmaceutical synthesis .

Properties

Molecular Formula

C16H21F3N4O4

Molecular Weight

390.36 g/mol

IUPAC Name

ethyl 2-[(E)-[amino(pyridin-4-yl)methylidene]amino]oxy-3,3,3-trifluoro-2-(pentanoylamino)propanoate

InChI

InChI=1S/C16H21F3N4O4/c1-3-5-6-12(24)22-15(16(17,18)19,14(25)26-4-2)27-23-13(20)11-7-9-21-10-8-11/h7-10H,3-6H2,1-2H3,(H2,20,23)(H,22,24)

InChI Key

MIRXCTGOCGHKJI-UHFFFAOYSA-N

Isomeric SMILES

CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)O/N=C(\C1=CC=NC=C1)/N

Canonical SMILES

CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)ON=C(C1=CC=NC=C1)N

Origin of Product

United States

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